molecular formula C11H19NO3 B3377987 TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE CAS No. 1373028-86-4

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

Cat. No.: B3377987
CAS No.: 1373028-86-4
M. Wt: 213.27
InChI Key: BTWDGFQQIGGAPU-KCJUWKMLSA-N
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Description

tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane-pyrrolidine scaffold. Its structure includes a hydroxymethyl substituent at the 1-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its constrained geometry, which mimics bioactive conformations of peptides and other pharmacophores.

Properties

IUPAC Name

tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDGFQQIGGAPU-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-butyl ester group: This step often involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine, to form the tert-butyl ester.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, such as enzymes and receptors.

Case Study: Binding Affinities

Preliminary studies indicate that compounds with similar azabicyclic structures exhibit binding affinities to various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with neurotransmitter receptors may lead to neuropharmacological applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be tailored for specific applications in drug development. Variations in the synthetic route can yield derivatives with altered pharmacological properties.

Compound NameStructureUnique Features
cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateC₁₁H₁₉NO₃Different stereochemistry
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylateC₁₂H₂₁NO₃Expanded bicyclic structure
tert-butyl (1R,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateC₁₁H₁₉NO₃Variations affecting biological activity

These derivatives may enhance the compound's efficacy or selectivity for specific targets, making them valuable in drug design.

Research into the biological activity of this compound suggests potential applications in:

  • Antimicrobial Agents : Investigations into its effectiveness against bacterial strains.
  • Neuropharmacology : Possible roles in modulating neurotransmission due to its interaction with central nervous system receptors.

Future Research Directions

Ongoing research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : To assess pharmacokinetics and toxicity.
  • Structure-Activity Relationship (SAR) Studies : To optimize derivatives for enhanced biological activity.

Mechanism of Action

The mechanism of action of TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The hydroxymethyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs, focusing on stereochemistry, substituents, and functional group variations.

Stereochemical Variants

  • tert-Butyl (1S,2R,5R)-2-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1932033-53-8)
    • Key Differences :
  • Stereochemistry at positions 1, 2, and 5 differs from the target compound.
  • Retains the hydroxymethyl and Boc groups but exhibits distinct spatial arrangement, which may alter reactivity in coupling reactions (e.g., peptide synthesis) or binding affinity in biological systems.
    • Shared Properties :
  • Molecular formula: C₁₁H₁₉NO₃; Molecular weight: 213.27 g/mol .
  • tert-Butyl (1S,2S,5R)-2-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 958457-61-9)

    • Key Differences :
  • Stereochemistry at position 5 (R-configuration vs. S-configuration in the target compound).
  • Purity ≥97%, indicating its utility as a high-precision intermediate in asymmetric synthesis .

Substituent Variations

  • Ethyl (1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1204820-71-2)
    • Key Differences :
  • Replaces the hydroxymethyl group with a benzyl substituent and the Boc group with an ethyl ester.
  • Molecular formula: C₁₅H₁₉NO₂; Molecular weight: 245.32 g/mol. Implications:
  • Ethyl ester offers different deprotection kinetics compared to Boc .

Ring System Modifications

  • tert-Butyl (1R,6S)-7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4)
    • Key Differences :
  • Larger bicyclo[4.1.0]heptane core (vs. bicyclo[3.1.0]hexane).
  • Incorporates an oxygen atom (7-oxa), altering electronic properties and hydrogen-bonding capacity.
    • Implications :
  • Increased ring size may reduce steric strain, enhancing stability.
  • Oxygen substitution could modulate solubility and metabolic resistance .

Data Tables

Table 1. Structural and Physical Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
tert-Butyl (1S,5S)-1-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Not explicitly listed C₁₁H₁₉NO₃ ~213.28 Hydroxymethyl, Boc (1S,5S)
tert-Butyl (1S,2R,5R)-2-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1932033-53-8 C₁₁H₁₉NO₃ 213.27 Hydroxymethyl, Boc (1S,2R,5R)
Ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate 1204820-71-2 C₁₅H₁₉NO₂ 245.32 Benzyl, Ethyl ester (1S,5S)
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₀H₁₇NO₃ 199.25 Boc, 7-oxa (1R,6S)

Research Findings and Implications

  • Stereochemistry: Minor stereochemical changes (e.g., 1S,5S vs. 1S,2R,5R) significantly influence coupling efficiency in peptide synthesis. For example, the (1S,5S) configuration in the target compound may favor axial orientation of the hydroxymethyl group, enhancing nucleophilic reactivity .
  • Substituent Effects : Benzyl groups (CAS 1204820-71-2) increase logP values by ~1.5 units compared to hydroxymethyl analogs, suggesting utility in CNS-targeting therapeutics .
  • Ring Modifications : The 7-oxa analog (CAS 951766-54-4) exhibits 20% higher aqueous solubility than the target compound, attributed to oxygen’s polarity .

Biological Activity

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. Its molecular formula is C23H33N3O4C_{23}H_{33}N_{3}O_{4} with a molecular weight of 415.5258 g/mol. This compound belongs to a class of azabicyclic compounds that have shown promise in various biological applications.

  • Molecular Formula : C23H33N3O4
  • Molecular Weight : 415.5258 g/mol
  • CAS Number : 709031-43-6
  • IUPAC Name : tert-butyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit notable inhibitory effects on various enzymes:

  • β-glucosidase : Inhibition was recorded at concentrations of 5 mM and 25 mM, leading to residual enzyme activity reductions to 43% and 20%, respectively .
  • β-galactosidase : At 5 mM concentration, the activity was reduced to 25% without further inhibition at higher concentrations .

These findings suggest that TERT-BUTYL derivatives may serve as potential leads for the development of enzyme inhibitors.

Antiviral Activity

The compound's structural framework is also being explored for antiviral applications. For example, related compounds have demonstrated potent antiviral activity against SARS-CoV and other coronaviruses, showcasing the potential for TERT-BUTYL derivatives in treating viral infections .

Case Studies

Several case studies highlight the biological relevance of azabicyclic compounds:

  • Inhibition of SARS-CoV Proteases : A study on related azabicyclic compounds showed effective inhibition of SARS-CoV main protease (Mpro), which is crucial for viral replication . The compounds exhibited low nanomolar IC50 values, indicating strong inhibitory potential.
  • Antidiabetic Properties : Compounds within this chemical class have been investigated for their ability to regulate blood glucose levels, making them candidates for antidiabetic therapies .

Data Tables

Property Value
Molecular FormulaC23H33N3O4
Molecular Weight415.5258 g/mol
CAS Number709031-43-6
IUPAC Nametert-butyl N-[...]
β-glucosidase Inhibition43% at 5 mM
β-galactosidase Inhibition25% at 5 mM

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE?

The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection, and stereochemical control. Critical steps include:

  • Cyclization : Formation of the bicyclo[3.1.0]hexane core via intramolecular cycloaddition or ring-closing metathesis.
  • Hydroxymethyl Introduction : Post-cyclization functionalization using reagents like formaldehyde derivatives under basic conditions.
  • tert-Butyl Protection : Reaction with tert-butyl chloroformate (Boc anhydride) to protect the amine group.
    Key reaction parameters include:
  • Temperature : Controlled between -78°C (for sensitive intermediates) and room temperature.
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) for cyclization; dichloromethane for protection steps.
  • Catalysts : Palladium or ruthenium catalysts for stereoselective cyclization .

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological characterization involves:

  • NMR Spectroscopy : 1H/13C NMR to confirm bicyclic structure, hydroxymethyl group (-CH2OH), and tert-butyl ester. Key signals include downfield shifts for the carbamate carbonyl (~155 ppm in 13C NMR) and bicyclic proton splitting patterns .
  • X-Ray Crystallography : Resolves absolute stereochemistry (1S,5S) and ring conformation. Example: A related bicyclo compound (C26H35N3O4) showed triclinic crystal symmetry with defined torsion angles .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C11H19NO3; exact mass: 213.1365) .

Advanced: How can stereochemical integrity be maintained during synthesis, particularly for the (1S,5S) configuration?

Stereochemical control requires:

  • Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Sharpless epoxidation catalysts) to induce desired configuration.
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products, preserving stereochemistry during cyclization.
  • Protection Strategies : Temporary protecting groups (e.g., benzyl for hydroxymethyl) prevent racemization during Boc activation.
  • In-Situ Monitoring : Real-time HPLC or chiral GC to detect stereochemical drift .

Basic: What biological or pharmacological activities are associated with this bicyclic carbamate scaffold?

While direct data on this compound is limited, structurally related azabicyclo derivatives exhibit:

  • Enzyme Inhibition : Binding to proteases or kinases via rigid bicyclic conformation.
  • CNS Activity : Penetration of the blood-brain barrier due to lipophilic tert-butyl groups.
  • Antiviral Potential : Analogous compounds (e.g., 3-azabicyclo[3.1.0]hexanes) show activity against viral proteases.
    Assay Recommendations :
  • In Vitro Screening : Use fluorescence polarization for enzyme inhibition.
  • Molecular Dynamics Simulations : Predict binding modes to target proteins .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from:

  • Dynamic Ring Puckering : The bicyclo[3.1.0]hexane core may adopt multiple conformers, causing split signals. Mitigate via low-temperature NMR (-40°C) to slow interconversion.
  • Impurity Artifacts : Trace solvents (e.g., DMSO) or unreacted intermediates may overlap. Use preparative HPLC for purification and 2D NMR (COSY, NOESY) to assign signals.
  • Stereochemical Misassignment : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

Advanced: What industrial-scale synthesis strategies (e.g., flow chemistry) could improve yield and scalability?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps; reduces byproducts.
  • Automated Catalysis Screening : Machine learning algorithms optimize catalyst loading (e.g., Ru-based) and solvent systems.
  • In-Line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time.
    Example: A brominated analog achieved 85% yield in flow vs. 62% in batch .

Advanced: How does the hydroxymethyl group influence the compound’s physicochemical properties?

The -CH2OH group:

  • Solubility : Increases aqueous solubility (logP reduction by ~0.5 units vs. non-hydroxylated analogs).
  • Hydrogen Bonding : Participates in intra-/intermolecular H-bonds, affecting crystallinity (e.g., melting point elevation).
  • Metabolic Stability : Prone to glucuronidation; assess via liver microsome assays.
    Experimental Validation :
  • LogP Measurement : Shake-flask method with octanol/water partitioning.
  • Thermal Analysis : DSC to compare melting points with des-hydroxymethyl analogs .

Basic: What are the storage and handling protocols to ensure compound stability?

  • Storage Conditions : -20°C under inert gas (Ar/N2) to prevent carbamate hydrolysis.
  • Light Sensitivity : Amber vials to avoid photodegradation of the bicyclic core.
  • Purity Checks : Quarterly HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to monitor decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
Reactant of Route 2
TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

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